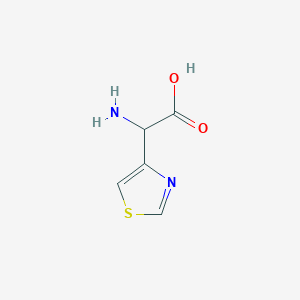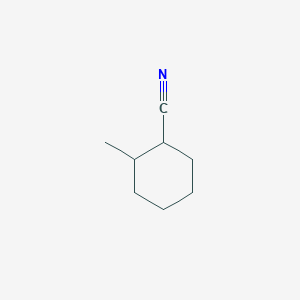
2-Bromo-4-chloro-5-methoxyaniline
概要
説明
2-Bromo-4-chloro-5-methoxyaniline (BCM) is an organic compound with a wide range of applications in the scientific research and laboratory setting. BCM is a brominated and chlorinated derivative of aniline, and is used in a variety of synthetic processes. This compound is also known as 2-Bromo-4-chloro-5-methoxybenzenamine, and is a colorless solid with a melting point of around 100 °C. BCM is a useful intermediate for the synthesis of various compounds, and is often used as a starting material for other reactions.
科学的研究の応用
Metabolic Pathways Research
2-Bromo-4-chloro-5-methoxyaniline has been studied in the context of metabolic pathways in rats. A study by Kanamori et al. (2002) on the metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats identified various metabolites, including 2-(2-hydroxy-4-bromo-5-methoxyphenyl)-ethylamine and 2-(2-methoxy-4-bromo-5-hydroxyphenyl)-ethylamine, which are structurally related to this compound. This research provides insights into the metabolic pathways and transformation of related compounds in biological systems (Kanamori et al., 2002).
Industrial Process Development
The synthesis of compounds structurally similar to this compound, such as 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, has been optimized for industrial processes. Zhang et al. (2022) developed a practical and scalable process for synthesizing this key intermediate, used in the manufacturing of therapeutic SGLT2 inhibitors for diabetes therapy. This research highlights the industrial relevance and application of such compounds in pharmaceutical manufacturing (Zhang et al., 2022).
Synthesis Methodology
A method for synthesizing 2-bromo-4-methoxyaniline in an ionic liquid, which is closely related to this compound, has been introduced by Ding Yu-fei (2011). The study demonstrates the synthesis with high yield and purity, emphasizing the environmental benignity of the process. This research contributes to the development of environmentally friendly and efficient synthesis methods for similar compounds (Ding Yu-fei, 2011).
Safety and Hazards
作用機序
Target of Action
Similar compounds such as 4-bromo-2-methoxyaniline have been used as reagents in the synthesis of inhibitors for anaplastic lymphoma kinase (alk) and rho kinase . These kinases play crucial roles in cell growth and proliferation, suggesting that 2-Bromo-4-chloro-5-methoxyaniline may also interact with similar targets.
Mode of Action
Based on its structural similarity to 4-bromo-2-methoxyaniline, it can be inferred that it may interact with its targets (such as alk and rho kinase) by binding to their active sites, thereby inhibiting their activity .
Biochemical Pathways
If it indeed acts as an inhibitor of alk and rho kinase, it could impact pathways related to cell growth, proliferation, and migration .
Result of Action
If it acts as an inhibitor of alk and rho kinase, it could potentially suppress cell growth and proliferation, thereby exerting anti-cancer effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility can be affected by the pH and temperature of the environment . Additionally, its stability could be influenced by exposure to light and air .
特性
IUPAC Name |
2-bromo-4-chloro-5-methoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrClNO/c1-11-7-3-6(10)4(8)2-5(7)9/h2-3H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAFZNHUYTYCENX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)N)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70563899 | |
| Record name | 2-Bromo-4-chloro-5-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70563899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98446-57-2 | |
| Record name | 2-Bromo-4-chloro-5-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70563899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-4-chloro-5-methoxyaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![6-Bromo-2-methylthiazolo[4,5-b]pyrazine](/img/structure/B1282997.png)
![6,8-Dibromoimidazo[1,2-A]pyrazine-2-carbonitrile](/img/structure/B1283001.png)

